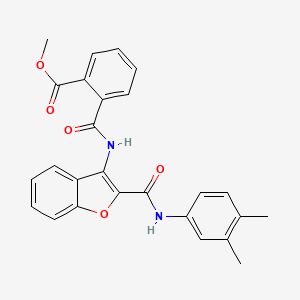

Methyl 2-((2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamoyl)benzoate

Description

Methyl 2-((2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamoyl)benzoate is a structurally complex small molecule characterized by a benzofuran core substituted with carbamoyl groups and a 3,4-dimethylphenyl moiety. The benzofuran ring system contributes to π-π stacking interactions, while the carbamoyl groups facilitate hydrogen bonding, which may enhance binding affinity in biological or chemical systems. This compound shares structural motifs with sulfonylurea herbicides and benzofuran derivatives, suggesting applications in agrochemical or pharmaceutical contexts .

Properties

IUPAC Name |

methyl 2-[[2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5/c1-15-12-13-17(14-16(15)2)27-25(30)23-22(20-10-6-7-11-21(20)33-23)28-24(29)18-8-4-5-9-19(18)26(31)32-3/h4-14H,1-3H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOCAQZMUHUDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamoyl)benzoate, with the CAS number 888463-61-4, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H22N2O5

- Molecular Weight : 442.5 g/mol

The compound features a complex structure that includes a benzofuran moiety, which is often associated with various biological activities.

1. Antinociceptive Activity

Research indicates that related compounds in the benzofuran class exhibit significant antinociceptive properties. For instance, studies on derivatives like 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran have shown potent antinociceptive effects across multiple models of nociception in mice. These studies suggest that similar derivatives may also possess comparable analgesic effects, potentially making this compound a candidate for further investigation in pain management therapies .

2. Antitumor Potential

The structural characteristics of this compound suggest it may interact with molecular targets involved in cancer pathways. Compounds with similar frameworks have demonstrated inhibitory activity against various cancer cell lines. For example, benzamide derivatives have been shown to inhibit cell growth in models of breast cancer and leukemia . This raises the possibility that this compound could exhibit similar effects.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory and nociceptive pathways. For instance:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes linked to inflammatory responses.

Case Studies and Research Findings

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Steps

The synthesis of methyl 2-((2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamoyl)benzoate involves multi-step reactions, primarily focusing on the construction of the benzofuran core and subsequent functionalization.

A. Formation of the Benzofuran Core

-

Cyclization Reactions :

-

A common approach involves cyclization of substituted phenols or aldehydes under acidic or oxidative conditions. For example, 2-hydroxybenzaldehyde derivatives are cyclized with ketones or esters to form the benzofuran backbone .

-

Example: Cyclization of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with amines under reflux in ethanol yields benzofuran intermediates .

-

B. Carbamoylation and Esterification

-

Carbamoylation :

-

The introduction of the (3,4-dimethylphenyl)carbamoyl group occurs via nucleophilic acyl substitution. For instance, reaction of benzofuran-3-carbonyl chloride with 3,4-dimethylphenylamine in the presence of a base (e.g., DIPEA) forms the carbamate linkage .

-

Typical solvents: Dichloromethane (DCM) or chloroform at 60°C .

-

-

Esterification :

C. Final Coupling

-

The benzoate and carbamoylbenzofuran moieties are coupled using Mitsunobu or peptide coupling reagents (e.g., EDCI/HOBt) .

Key Reaction Mechanisms

A. Cyclization Mechanism

-

Acid-catalyzed cyclization proceeds through electrophilic aromatic substitution (EAS), where the aldehyde group activates the aromatic ring for intramolecular attack (Figure 1) .

B. Mitsunobu Reaction

-

Used to form ether or ester bonds between hydroxyisoxazole derivatives and alcohols. For example:

| Substrate (R-OH) | Solvent | Yield (%) | O:N Product Ratio |

|---|---|---|---|

| Primary alcohols | THF | 70–85 | 9:1 |

| Secondary alcohols | DCM | 50–65 | 7:3 |

Table 1: Solvent and substrate effects on Mitsunobu reaction outcomes .

Catalytic and Functionalization Pathways

A. Palladium-Catalyzed Cross-Coupling

-

Suzuki-Miyaura coupling introduces aryl groups to the benzofuran scaffold. For example, brominated benzofuran intermediates react with 3,4-dimethylphenylboronic acid using Pd(PPh3)4 .

B. Reductive Amination

-

Sodium borohydride-mediated reduction of imines (formed from aldehydes and amines) generates secondary amines, critical for carbamoyl group installation .

C. Sulfonation and Halogenation

-

Sulfonyl chlorides (e.g., RSO2Cl) react with hydroxylated intermediates to introduce sulfonate groups, enhancing solubility .

Characterization Data

-

NMR Spectroscopy :

-

Mass Spectrometry :

Reaction Optimization and Challenges

-

Yield Optimization :

-

Challenges :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s benzofuran core distinguishes it from triazine-based analogs like triflusulfuron methyl ester, ethametsulfuron methyl ester, and metsulfuron methyl ester (). These sulfonylurea herbicides feature a 1,3,5-triazine ring connected via sulfonyl and carbamoyl linkages, whereas the target compound replaces the triazine with a benzofuran system.

The 3,4-dimethylphenyl group in the target compound contrasts with substituents like methoxy or trifluoroethoxy in triazine derivatives. The dimethylphenyl group enhances lipophilicity (logP ~3.5–4.0 estimated), which may improve tissue penetration but reduce aqueous solubility compared to polar triazine-based analogs (logP ~2.0–2.5) .

Physicochemical and Pharmacokinetic Properties

The target compound exhibits higher lipophilicity than triazine-based herbicides, which may enhance bioavailability but increase metabolic stability challenges.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 2-((2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamoyl)benzoate?

- Methodological Answer : The compound can be synthesized via a cascade [3,3]-sigmatropic rearrangement/aromatization strategy, as demonstrated for structurally analogous benzofuran derivatives. Key steps include:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to form carbamoyl linkages between benzofuran and benzoate moieties .

- Rearrangement : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the [3,3]-sigmatropic rearrangement, which is critical for benzofuran ring formation .

- Characterization : Confirm intermediate and final structures using , , and high-resolution mass spectrometry (HRMS) to ensure purity and correct functional group integration .

Q. How can the crystal structure of this compound be determined?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα or Cu-Kα radiation. Ensure crystal quality by optimizing solvent systems (e.g., slow evaporation in DMSO/EtOH mixtures) .

- Refinement : Employ SHELX software (e.g., SHELXL) for structure refinement. Key parameters include hydrogen bonding networks and torsional angles of the carbamoyl and benzofuran groups .

- Validation : Cross-verify results with spectroscopic data (e.g., NMR) to resolve ambiguities in electron density maps .

Q. What analytical techniques are essential for verifying the compound’s purity and stability?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Stability Studies : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition products via LC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) or organocatalysts (e.g., DMAP) to enhance coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) to balance reaction rate and byproduct formation. Use DOE (Design of Experiments) to identify ideal temperature and solvent ratios .

- Byproduct Analysis : Employ and LC-MS to identify side products (e.g., unreacted carbamoyl intermediates) and adjust stoichiometry accordingly .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use Glide XP scoring in Schrödinger Suite to model ligand-protein interactions. Focus on hydrophobic enclosures and hydrogen-bonding motifs (e.g., carbamoyl groups binding to catalytic residues) .

- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and ligand-protein contact frequencies .

- Experimental Validation : Cross-validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. How to resolve contradictions in reported bioactivity data for structurally similar compounds?

- Methodological Answer :

- Meta-Analysis : Compile bioactivity data from peer-reviewed studies and identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous data points.

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups on the phenyl ring) to explain variations in potency .

- Assay Standardization : Re-evaluate activity under consistent conditions (e.g., cell line, incubation time) to minimize experimental variability .

Q. What strategies address challenges in crystallizing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.